3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole CAS number
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole CAS number
An In-Depth Technical Guide to 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Abstract
Introduction: The Emerging Importance of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical design, renowned for its metabolic stability and diverse biological activities.[1][2] The introduction of fluorine-containing substituents can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[3] Consequently, fluorinated pyrazoles have garnered significant attention, with numerous commercial products containing this motif.[4]
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole represents an intriguing, albeit currently under-documented, member of this chemical class. The chlorodifluoromethyl (-CF2Cl) group is of particular interest as it can serve as a bioisostere for other functional groups and as a synthetic linchpin for further molecular diversification.[5] This guide aims to provide a predictive but scientifically grounded resource for researchers looking to explore the chemistry and potential of this promising molecule.
Physicochemical Properties: An Analog-Based Estimation
Direct experimental data for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is not available. However, we can estimate its key properties by examining structurally similar compounds. The data presented in Table 1 is derived from public databases for known analogs and serves as a baseline for experimental planning.
| Property | Estimated Value for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole | Analog Compound | Reference |
| Molecular Formula | C5H5ClF2N2 | - | - |
| Molecular Weight | 166.56 g/mol | - | - |
| CAS Number | Not Assigned | - | - |
| Physical State | Likely a low-melting solid or oil at room temperature | 3-Methyl-5-(trifluoromethyl)pyrazole (mp: 88-90 °C) | [6] |
| Boiling Point | Estimated >200 °C | Pyrazole (bp: 188 °C) | [7] |
| pKa | Weakly basic and acidic properties | Pyrazole is amphoteric | [8][9] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and chlorinated solvents. | General for substituted pyrazoles | [7] |
Proposed Synthetic Routes
The synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole would likely follow established methods for pyrazole ring formation, with the primary challenge being the incorporation of the chlorodifluoromethyl group.
Cyclocondensation of a β-Diketone with Hydrazine
The most common and versatile method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][10] For the target molecule, this would involve the synthesis of 1-chloro-1,1-difluoro-4-pentanone and its subsequent reaction with hydrazine hydrate.
Experimental Protocol: A Generalized Approach
-
Synthesis of the β-Diketone Precursor: The key precursor, a chlorodifluoromethyl-containing β-diketone, would first need to be synthesized. This could potentially be achieved through the acylation of a suitable chlorodifluoroacetate derivative.
-
Cyclocondensation:
-
To a solution of the chlorodifluoromethyl β-diketone in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of hydrazine hydrate.
-
The reaction mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon cooling, the product may precipitate or require extraction with an organic solvent.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Proposed synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole.
Predicted Spectroscopic Signature
The structural elucidation of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole would rely on a combination of NMR spectroscopy and mass spectrometry.
NMR Spectroscopy
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¹H NMR: The spectrum is expected to show a singlet for the methyl group (C5-CH₃) around δ 2.3 ppm, a singlet for the pyrazole ring proton (C4-H) around δ 6.4 ppm, and a broad singlet for the N-H proton.[11][12][13]
-
¹³C NMR: Characteristic signals would include the methyl carbon, the carbons of the pyrazole ring, and the chlorodifluoromethyl carbon, which would appear as a triplet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the two fluorine atoms of the -CF₂Cl group would be expected.
Mass Spectrometry
The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[14][15] Fragmentation would likely involve the loss of chlorine, followed by further fragmentation of the pyrazole ring.[16]
Reactivity and Potential for Diversification
The 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole scaffold offers multiple sites for further chemical modification.
-
N-H Functionalization: The pyrazole nitrogen can be alkylated, arylated, or acylated to introduce a wide variety of substituents, which is a common strategy in drug design to modulate physicochemical properties and biological activity.[17]
-
Reactivity of the -CF₂Cl Group: The chlorodifluoromethyl group is a versatile functional handle. It can participate in post-functionalization reactions, such as nucleophilic substitution of the chlorine atom or radical reactions, providing an entry point to other difluoromethylated derivatives.[5]
Caption: Potential sites for diversification of the title compound.
Potential Applications in Research and Development
Given the broad spectrum of activities exhibited by analogous compounds, 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a promising candidate for screening in several areas:
-
Agrochemicals: Many commercial fungicides, herbicides, and insecticides are based on the pyrazole scaffold.[18][19] The specific combination of methyl and chlorodifluoromethyl groups could lead to novel modes of action or improved efficacy against resistant pests and pathogens.
-
Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This compound could serve as a starting point for the development of new therapeutic agents.
-
Materials Science: The unique electronic properties of pyrazoles make them interesting for applications in materials science, such as in the development of conductive polymers or materials with specific optical properties.[20]
Preliminary Safety and Handling Guidelines
While a specific Safety Data Sheet (SDS) for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole does not exist, general precautions for handling fluorinated heterocyclic compounds should be followed.[21][22][23]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole stands as a promising yet underexplored molecule at the intersection of pyrazole and fluorine chemistry. This technical guide, by drawing on data from closely related compounds, provides a foundational understanding of its likely properties, synthesis, and potential applications. It is hoped that this document will stimulate further research into this and other novel fluorinated pyrazoles, ultimately unlocking their full potential in science and industry.
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